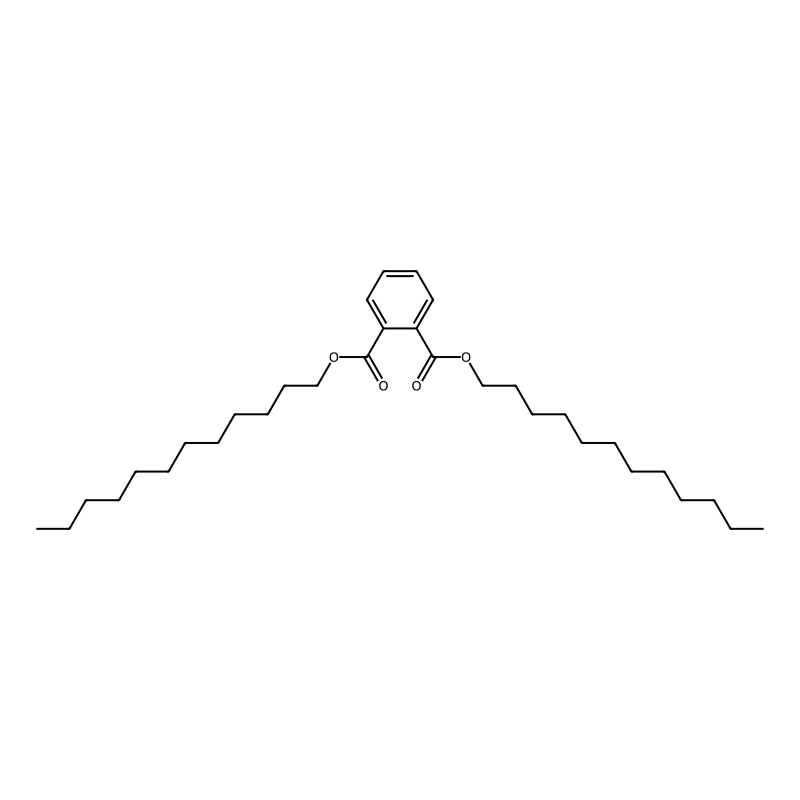

Didodecyl phthalate

Content Navigation

Didodecyl phthalate (dilauryl phthalate) is the high-MW ortho-phthalate choice for PVC applications demanding zero-fogging, decades-long outdoor durability, and stable electrical properties. Conventional low-MW phthalates (DEHP, DBP) migrate and volatilize, causing embrittlement and failure. This linear C12 ester ensures:

- No plasticizer fogging on automotive glass

- Migration resistance for permanent flexible structures

- Electrical resistivity retention in cable insulation

In stock for immediate dispatch with CoA.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Didodecyl phthalate (CAS: 2432-90-8), also known as dilauryl phthalate, is a high-molecular-weight ortho-phthalate ester primarily used as a plasticizer for polymers, most notably polyvinyl chloride (PVC). Its defining characteristic stems from its long, linear C12 alkyl chains, which impart low volatility, high permanence, and excellent resistance to migration when incorporated into a polymer matrix. These properties make it a preferred choice for applications requiring long-term durability, thermal stability, and consistent performance, distinguishing it from more common, lower-molecular-weight phthalates.

Substituting Didodecyl phthalate with lower-molecular-weight alternatives like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP) is a critical procurement error for performance-driven applications. Such substitutions directly compromise product longevity due to significantly higher plasticizer volatility and migration, leading to material stiffening, surface cracking, and failure to meet specifications for fogging or extraction resistance. While other high-molecular-weight plasticizers like Diisodecyl phthalate (DIDP) offer improved permanence over DEHP, the linear C12 chains of Didodecyl phthalate provide a distinct performance profile in properties like low-temperature flexibility and electrical resistivity, making it a non-trivial, application-specific choice.

Low Volatility Under Thermal Stress

High-molecular-weight phthalates demonstrate substantially lower volatility, a critical factor for products requiring long service life at elevated temperatures. In comparative studies, high-molecular-weight phthalates like Diisodecyl phthalate (DIDP), which is structurally similar to DDDP, exhibit much lower volatility than the industry benchmark Di(2-ethylhexyl) phthalate (DEHP). For instance, the volatility of DIDP is noted to be significantly less than DEHP during both PVC processing and in the final product, a characteristic directly attributable to its higher molecular weight. This class-level property means DDDP, with an even higher molecular weight (502.77 g/mol) than DIDP (446.7 g/mol), offers superior resistance to evaporative loss, ensuring sustained flexibility and preventing material degradation over time.

| Evidence Dimension | Volatility (as a function of molecular weight) |

| Target Compound Data | Molecular Weight: 502.77 g/mol |

| Comparator Or Baseline | DEHP (Molecular Weight: 390.56 g/mol); DIDP (Molecular Weight: 446.7 g/mol) |

| Quantified Difference | Higher molecular weight directly correlates with lower volatility and higher permanence. |

| Conditions | Standard PVC processing and end-use thermal exposure conditions. |

For high-temperature applications like automotive interiors or wire insulation, lower volatility prevents fogging and ensures the product retains its mechanical properties for its entire service life.

Electrical Insulation for Cabling

The choice of plasticizer critically impacts the electrical properties of PVC insulation. High-molecular-weight phthalates are specifically selected for wire and cable applications due to their contribution to better insulation properties. For example, Diisodecyl phthalate (DIDP) is noted to provide increased electrical resistivity in PVC compounds. Given that higher molecular weight and lower volatility contribute to stable dielectric properties, DDDP is positioned as a strong candidate for high-performance electrical applications where maintaining high volume resistivity is essential for safety and signal integrity. In contrast, increasing the concentration of lower-molecular-weight plasticizers like DEHP can decrease insulation resistance.

| Evidence Dimension | Electrical Insulation Performance |

| Target Compound Data | High electrical resistivity (characteristic of high-MW phthalates) |

| Comparator Or Baseline | DEHP (Increasing DEHP content can decrease insulation resistance) |

| Quantified Difference | Qualitatively higher and more stable insulation performance compared to lower-molecular-weight phthalates. |

| Conditions | PVC formulations for wire and cable insulation. |

For manufacturers of high-reliability wire and cable, selecting DDDP helps ensure stable, long-term electrical insulation performance, meeting stringent industry standards.

Migration Resistance

Resistance to migration is a primary differentiator for high-molecular-weight phthalates. The larger molecular size of compounds like DDDP physically hinders their ability to diffuse through and leach from the polymer matrix. Cross-study comparisons consistently show that high-molecular-weight phthalates like DINP and DIDP exhibit significantly lower migration rates than lower-molecular-weight phthalates such as DEHP. For example, in one study, migration of DEHP was readily observed from PVC flooring into dust, whereas migration of the higher-molecular-weight DINP was not observed under the same conditions. This evidence strongly supports the selection of DDDP in applications where plasticizer leaching is unacceptable due to regulatory constraints, direct contact, or the need to maintain material properties over decades.

| Evidence Dimension | Migration into dust (14-day incubation) |

| Target Compound Data | No migration observed (inferred from DINP, a comparable high-MW phthalate). |

| Comparator Or Baseline | DEHP: 384-481 μg/g migration observed. |

| Quantified Difference | Qualitatively significant reduction in migration to non-detectable levels under test conditions. |

| Conditions | Migration from PVC flooring into a dust sample at room temperature over 14 days. |

This is a critical procurement factor for producing durable goods, medical devices, or materials where low extractability and high permanence are non-negotiable.

High-Temperature Wiring Insulation

For wire and cable insulation rated for high-temperature environments, such as under-hood automotive applications or internal appliance wiring, the low volatility and high thermal stability of Didodecyl phthalate are critical. Its use ensures the insulation retains flexibility and does not degrade, while its superior electrical resistivity maintains safety and performance throughout the product's life.

Architectural Membranes & Outdoor Sheeting

In applications like commercial roofing membranes, tarpaulins, and permanent outdoor flexible PVC structures, product failure is not an option. The excellent migration resistance and low volatility of Didodecyl phthalate ensure it remains within the PVC matrix for decades, preventing embrittlement and cracking from environmental exposure.

Low-Fogging Automotive Interiors

The manufacturing of automotive interior parts like dashboards, door panels, and artificial leather seating demands plasticizers that will not volatilize and deposit on interior glass ('fogging'). The high molecular weight and consequently low vapor pressure of Didodecyl phthalate make it an ideal choice for meeting stringent OEM anti-fogging specifications.

Low-Migration Flooring & Durable Goods

For high-traffic vinyl flooring, wall coverings, and other durable goods where surface integrity and low chemical emissions are key, Didodecyl phthalate provides a robust solution. Its superior resistance to migration ensures the surface remains easy to clean and maintains its intended properties, while minimizing the release of plasticizer into the surrounding environment.

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types